3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide
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Overview
Description
3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the third position of the benzamide ring and a naphthalen-1-ylcarbamothioyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with naphthalen-1-ylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or thiols.
Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles like amines or thiols; reactions can be conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it suitable for use in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the fluorine atom and the naphthalen-1-ylcarbamothioyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(2-naphthyl)benzamide
- 4-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide
- N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide
Uniqueness
3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide is unique due to the specific positioning of the fluorine atom and the naphthalen-1-ylcarbamothioyl group. This unique structure can result in distinct physicochemical properties, such as enhanced stability, increased binding affinity, and improved selectivity towards specific molecular targets. These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c19-14-8-3-7-13(11-14)17(22)21-18(23)20-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYWNMYFGWTXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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